![molecular formula C12H6F6N2O4S4 B12611479 2,2'-Disulfanediylbis[5-(trifluoromethanesulfonyl)pyridine] CAS No. 648432-37-5](/img/structure/B12611479.png)
2,2'-Disulfanediylbis[5-(trifluoromethanesulfonyl)pyridine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Disulfanediylbis[5-(trifluoromethanesulfonyl)pyridine] is a compound of significant interest in the field of chemistry due to its unique structural properties and potential applications. This compound features a disulfide bridge linking two pyridine rings, each substituted with a trifluoromethanesulfonyl group. The presence of these functional groups imparts distinct chemical reactivity and potential utility in various scientific domains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[5-(trifluoromethanesulfonyl)pyridine] typically involves the reaction of pyridine derivatives with trifluoromethanesulfonyl chloride in the presence of a base. The disulfide bridge is formed through oxidative coupling of thiol intermediates. Common reagents used in the synthesis include trifluoromethanesulfonyl chloride, pyridine derivatives, and oxidizing agents such as hydrogen peroxide or iodine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Disulfanediylbis[5-(trifluoromethanesulfonyl)pyridine] undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The trifluoromethanesulfonyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, dithiothreitol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
2,2’-Disulfanediylbis[5-(trifluoromethanesulfonyl)pyridine] has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complex structures with metals.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential in drug development due to its unique chemical properties.
Industry: Utilized in the synthesis of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2,2’-Disulfanediylbis[5-(trifluoromethanesulfonyl)pyridine] involves its ability to interact with various molecular targets through its functional groups. The disulfide bridge can undergo redox reactions, influencing cellular redox states. The trifluoromethanesulfonyl groups can participate in electrophilic reactions, modifying biomolecules and affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Dithiobis(pyridine N-oxide): Known for its antibacterial and antifungal properties.
2,2’-Disulfanediylbis(n-sec-butylbenzamide): Used in early discovery research for its unique chemical properties.
Propiedades
Número CAS |
648432-37-5 |
|---|---|
Fórmula molecular |
C12H6F6N2O4S4 |
Peso molecular |
484.4 g/mol |
Nombre IUPAC |
5-(trifluoromethylsulfonyl)-2-[[5-(trifluoromethylsulfonyl)pyridin-2-yl]disulfanyl]pyridine |
InChI |
InChI=1S/C12H6F6N2O4S4/c13-11(14,15)27(21,22)7-1-3-9(19-5-7)25-26-10-4-2-8(6-20-10)28(23,24)12(16,17)18/h1-6H |
Clave InChI |
GZIRBLCYGCYEOF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1S(=O)(=O)C(F)(F)F)SSC2=NC=C(C=C2)S(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


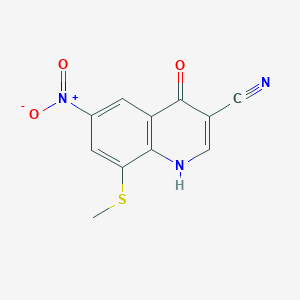
![(2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol](/img/structure/B12611406.png)


phosphanium bromide](/img/structure/B12611416.png)
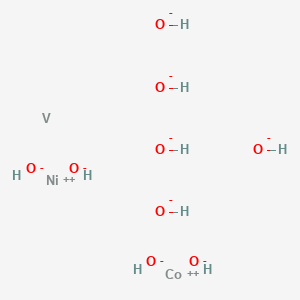
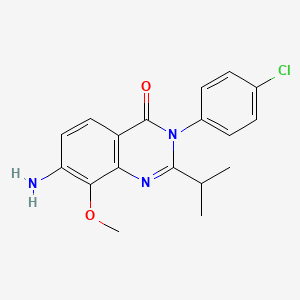
![2H-Pyrrolo[2,3-b]pyridin-2-one, 5-bromo-1,3-dihydro-3-(methylthio)-](/img/structure/B12611439.png)


![2alpha-[(R)-3-Nitro-alpha-hydroxybenzyl]cyclohexanone](/img/structure/B12611443.png)
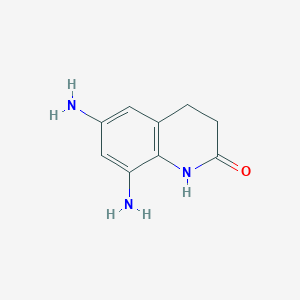
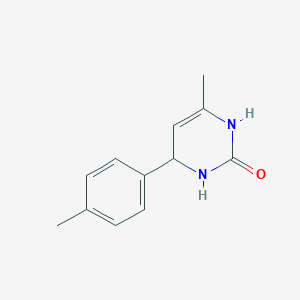
![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-methylbenzamide](/img/structure/B12611466.png)
